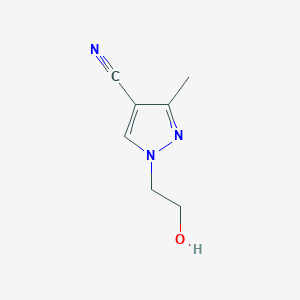

1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound characterized by a nitrile group at the 4-position, a methyl group at the 3-position, and a 2-hydroxyethyl substituent at the 1-position.

Properties

IUPAC Name |

1-(2-hydroxyethyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-6-7(4-8)5-10(9-6)2-3-11/h5,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAVGSJOKWLAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C#N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbonitrile with ethylene oxide in the presence of a base, such as potassium carbonate, to introduce the hydroxyethyl group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed:

Oxidation: 1-(2-carboxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile.

Reduction: 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-amine.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug design and development.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethyl and cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile and related pyrazole-4-carbonitrile derivatives:

*Calculated based on molecular formula C7H9N3O.

Key Observations:

Hydrophilicity : The hydroxyethyl group in the target compound distinguishes it from analogs with hydrophobic substituents (e.g., phenyl, thiazole). This may improve bioavailability in aqueous systems compared to 3-phenyl derivatives .

Antioxidant and Antimicrobial Potential

- Antioxidant Activity : Pyrazole-4-carbonitriles with electron-withdrawing groups (e.g., -CN) show radical scavenging capabilities in DPPH assays. The hydroxyethyl group may enhance solubility, improving interaction with reactive oxygen species .

- Antimicrobial Activity : Derivatives with halogenated or sulfur-containing substituents (e.g., 3b, 6a) exhibit MIC values against bacterial/fungal strains. The target compound’s -OH group may reduce toxicity compared to halogenated analogs .

Drug Development

- Heterocyclic Hybrids : Triazole-pyrazole hybrids () demonstrate high binding affinity in crystallographic studies, suggesting that the target compound’s hydroxyethyl group could be optimized for targeted drug delivery .

- Structural Analogs : Compounds like 16 () show anticancer activity via tubulin binding, indicating that substituent polarity and steric effects are critical for bioactivity .

Biological Activity

1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile is . The presence of a hydroxyethyl group and a cyano group in its structure enhances its reactivity and solubility, making it suitable for various biological applications. The compound's structure is illustrated below:

| Property | Value |

|---|---|

| Molecular Formula | C7H10N4O |

| Molecular Weight | 154.18 g/mol |

| Functional Groups | Hydroxyethyl, Cyano |

The biological activity of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile is primarily attributed to its ability to interact with various molecular targets within biological systems. It can modulate enzyme activities and receptor functions through non-covalent interactions such as hydrogen bonding. The hydroxyethyl and cyano groups contribute to these interactions, influencing the compound's bioactivity .

Antimicrobial Activity

Research indicates that 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile exhibits notable antimicrobial properties. Preliminary studies suggest effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways .

Anticancer Activity

This pyrazole derivative has also been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, it was found to exhibit significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549), potentially through the induction of apoptosis .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile has shown promise as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a role in modulating inflammatory responses .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile. The results showed significant inhibition against Bacillus subtilis and Candida albicans at concentrations as low as 40 µg/mL .

- Anticancer Evaluation : In vitro assays revealed that this compound reduced cell viability in cancer cell lines by more than 70% at specific concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

- Anti-inflammatory Effects : In a controlled experiment, the compound demonstrated a dose-dependent reduction in nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile, it is helpful to compare it with other pyrazole derivatives:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 5-Amino-1-(2-hydroxyethyl)-3-methyl-pyrazole | C7H10N4O | Antimicrobial, anticancer |

| 5-Amino-1-(2-hydroxypropyl)-pyrazole | C7H10N4O | Antioxidant properties noted |

| 3-Amino-1-(2-hydroxyethyl)-pyrazole | C6H8N4O | Varying biological activity profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.